Phenbutazone sodium glycerate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phenbutazone sodium glycerate is a derivative of phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID). It is primarily used for its anti-inflammatory, antipyretic, and analgesic properties. Phenylbutazone was initially introduced for the treatment of rheumatoid arthritis and other inflammatory conditions .

准备方法

合成路线和反应条件: 布他佐辛钠甘油酯的合成涉及苯布他宗与甘油酸钠的反应。该过程通常需要控制条件以确保最终产品的稳定性和纯度。 该反应在水性介质中进行,并仔细监测 pH 值以保持所需的反应环境 .

工业生产方法: 布他佐辛钠甘油酯的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业反应器和精确控制反应参数以确保一致的质量和产量。 最终产品经过严格的质量控制措施以符合制药标准 .

化学反应分析

反应类型: 布他佐辛钠甘油酯会经历各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,导致形成氧化衍生物。

还原: 还原反应可以将布他佐辛钠甘油酯转化为其还原形式。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤素和烷基化试剂等试剂用于取代反应.

主要形成的产物: 这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能产生羟基化衍生物,而还原可以产生脱羟基化形式 .

科学研究应用

布他佐辛钠甘油酯具有广泛的科学研究应用:

化学: 它用作分析化学中的参考化合物,用于研究反应机理和动力学。

生物学: 该化合物用于生物学研究,以研究其对细胞过程和炎症的影响。

医学: 布他佐辛钠甘油酯正在研究其在治疗炎症性疾病和疼痛管理方面的潜在治疗应用。

作用机制

布他佐辛钠甘油酯通过抑制环氧合酶 (COX) 酶发挥作用,该酶参与前列腺素的合成。前列腺素是炎症、疼痛和发热的介质。 通过抑制 COX,布他佐辛钠甘油酯减少前列腺素的产生,从而减轻炎症和疼痛 .

分子靶点和途径:

环氧合酶 (COX): 布他佐辛钠甘油酯的主要靶点。

前列腺素途径: 该化合物干扰前列腺素合成途径,导致炎症减轻.

相似化合物的比较

布他佐辛钠甘油酯与其他类似化合物进行比较,例如:

苯布他宗: 具有类似抗炎特性的母体化合物。

羟苯布他宗: 苯布他宗的代谢物,具有类似的治疗效果。

吲哚美辛: 另一种 NSAID,具有相当的抗炎和止痛特性

独特性: 布他佐辛钠甘油酯由于其特定的化学结构而具有独特性,该结构赋予其独特的药代动力学和药效学特性。 与苯布他宗相比,其甘油酯部分提高了其溶解度和生物利用度 .

类似化合物清单:

- 苯布他宗

- 羟苯布他宗

- 吲哚美辛

- 罗非考昔

生物活性

Phenbutazone sodium glycerate, a derivative of phenylbutazone, is primarily used as a non-steroidal anti-inflammatory drug (NSAID) in veterinary medicine. Its biological activity encompasses anti-inflammatory, analgesic, and antipyretic effects, making it a valuable compound in managing pain and inflammation in animals, particularly horses. This article delves into the pharmacological properties, mechanisms of action, clinical applications, and safety profiles of this compound, supported by relevant case studies and research findings.

Phenbutazone exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that mediate various physiological responses, including pain and inflammation. By reducing the production of prostaglandins such as PGE2 and prostacyclin, phenbutazone decreases vascular permeability and inhibits inflammatory cell migration to sites of injury .

Key Pharmacological Actions

- Anti-inflammatory : Reduces swelling and erythema associated with inflammation.

- Analgesic : Alleviates pain by acting on peripheral and central pain pathways.

- Antipyretic : Lowers fever by acting on the hypothalamic heat-regulating center.

- Uricosuric Activity : Promotes uric acid excretion, which can be beneficial in certain conditions .

Pharmacokinetics

Phenbutazone is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations typically reached within 2.5 hours after oral administration . It is highly protein-bound (>98%) in plasma, which influences its distribution and elimination half-life (3-10 hours) . The compound undergoes hepatic metabolism to form oxyphenbutazone, which possesses similar pharmacological properties .

Clinical Applications

This compound is predominantly used in equine medicine for:

- Management of musculoskeletal pain.

- Treatment of inflammatory conditions such as arthritis and laminitis.

- Alleviation of pain associated with colic in horses.

Case Studies

- Equine Gastric Ulcer Syndrome : A study demonstrated that phenbutazone administration led to increased gastric ulceration scores in horses. Specifically, 60% of treated horses developed glandular ulceration with a significant increase in ulcer grades compared to control groups .

- Gastrointestinal Injury : Research indicated that phenbutazone could induce gastrointestinal injury characterized by impaired barrier function and dysbiosis in intestinal microbiota. This was evidenced by a 3.02-fold increase in circulating bacterial DNA during treatment .

Safety Profile

While phenbutazone is effective for managing pain and inflammation, it is associated with several adverse effects:

- Hematologic Toxicity : Potential for causing leukopenia or thrombocytopenia necessitates regular monitoring of blood parameters during therapy .

- Gastrointestinal Complications : Risk of gastric ulcers and gastrointestinal bleeding; co-administration with gastroprotectants is often recommended .

- Renal Toxicity : Long-term use can exacerbate pre-existing kidney conditions due to reduced renal perfusion from prostaglandin inhibition .

Summary Table of Biological Activity

| Property | Description |

|---|---|

| Anti-inflammatory | Inhibits COX enzymes; reduces prostaglandin synthesis |

| Analgesic | Alleviates pain through peripheral and central pathways |

| Antipyretic | Reduces fever via hypothalamic action |

| Uricosuric | Increases uric acid excretion |

| Pharmacokinetics | Rapid absorption; high protein binding; variable half-life |

| Adverse Effects | Hematologic toxicity; gastrointestinal ulcers; renal issues |

属性

CAS 编号 |

34214-49-8 |

|---|---|

分子式 |

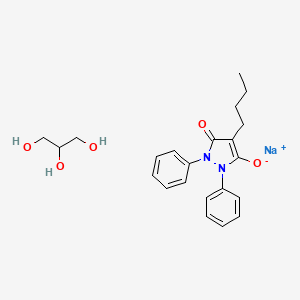

C22H27N2NaO5 |

分子量 |

422.4 g/mol |

IUPAC 名称 |

sodium;4-butyl-5-oxo-1,2-diphenylpyrazol-3-olate;propane-1,2,3-triol |

InChI |

InChI=1S/C19H20N2O2.C3H8O3.Na/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;4-1-3(6)2-5;/h4-13,22H,2-3,14H2,1H3;3-6H,1-2H2;/q;;+1/p-1 |

InChI 键 |

TVGNJNYKOTWAJQ-UHFFFAOYSA-M |

SMILES |

CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-].C(C(CO)O)O.[Na+] |

规范 SMILES |

CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-].C(C(CO)O)O.[Na+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。